4-ethyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine
Description
4-Ethyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with ethyl (C4), methyl (C2), and a piperazine-linked trifluoromethyl pyrimidine moiety (C6). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl and methyl groups contribute to steric and electronic modulation. Such structural features are common in pharmaceutical agents targeting kinases, receptors, or enzymes, where heterocyclic scaffolds optimize binding interactions .
Properties
IUPAC Name |
4-ethyl-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-3-12-10-14(22-11(2)21-12)24-6-8-25(9-7-24)15-20-5-4-13(23-15)16(17,18)19/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCAOCFAZFURBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses.
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, the compound can exert its neuroprotective and anti-inflammatory effects.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability and can effectively reach its target sites in the body.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This leads to a decrease in neuronal death, which is beneficial for the treatment of neurodegenerative diseases.
Biological Activity
The compound 4-ethyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, which is known to enhance biological activity in various compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The trifluoromethyl group can be introduced using specialized reagents such as trifluoromethyl iodide or through nucleophilic substitution reactions.
Biological Activity
Recent research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Research indicates that related compounds can inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases. For example, derivatives with similar structures have shown reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells .
- Anticancer Activity : Some studies have reported that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested for its effects on the A431 vulvar epidermal carcinoma cell line, showing significant inhibition of cell migration and invasion .
- Case Study 2 : In a study involving Cryptosporidium infections, related compounds exhibited moderate potency in vitro and demonstrated efficacy in vivo, indicating potential for developing treatments for parasitic infections .
Data Table
The following table summarizes the biological activities and their respective findings for compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in its potential as a pharmaceutical agent . Research indicates that derivatives of pyrimidine compounds often exhibit significant biological activity, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is advantageous for drug formulation.
Case Studies
- Anticancer Activity : A study explored the efficacy of pyrimidine derivatives in inhibiting cancer cell proliferation. The compound demonstrated promising results against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Another research focused on the antimicrobial activity of similar pyrimidine derivatives. The results indicated that compounds with a trifluoromethyl group exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that 4-ethyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine could be developed into a novel class of antibiotics .
- CNS Activity : The piperazine moiety is known for its influence on central nervous system (CNS) activity. Preliminary studies have indicated that compounds containing piperazine can act as effective anxiolytics or antidepressants. This compound's structure suggests it may interact with serotonin receptors, warranting further investigation into its neuropharmacological properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrimidine ring or modifications to the piperazine group can significantly affect biological activity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and bioavailability |
| Variation in halogen substituents | Altered binding affinity to target receptors |
| Changes to piperazine ring | Enhanced CNS penetration |
Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from readily available pyrimidine precursors. A common synthetic route includes:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the trifluoromethyl group via nucleophilic substitution.
- Coupling with piperazine derivatives to yield the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Table 1: Structural Comparison of Pyrimidine-Based Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods for sulfonyl-piperazine derivatives (e.g., nucleophilic substitution) .
- Piperidine analogs are synthesized under milder conditions, reflecting the lower reactivity of piperidine compared to piperazine .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties
Key Observations :
- The target compound’s higher LogP (predicted) suggests enhanced membrane permeability compared to sulfonyl derivatives.
- Piperidine-based amines exhibit superior aqueous solubility, critical for oral bioavailability .
Q & A
Q. Key Variables :
- Catalyst loading (0.5–2 mol% Pd) and ligand selection (Xantphos) for regioselectivity.
- Temperature control to minimize byproducts (e.g., over-alkylation).
Which analytical techniques are critical for characterizing structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the piperazine linkage and trifluoromethyl orientation. Use single-crystal diffraction (Mo-Kα radiation) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify ethyl (δ 1.2–1.4 ppm) and methyl (δ 2.5 ppm) groups.
- ¹⁹F NMR : Confirm trifluoromethyl resonance (δ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
How can discrepancies between computational binding predictions and experimental affinity data be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, protein flexibility, or force field inaccuracies. Mitigation strategies:
Enhanced Sampling MD Simulations : Use accelerated molecular dynamics (aMD) to explore conformational states missed in docking .
Binding Assay Validation :
- Surface Plasmon Resonance (SPR) : Measure kinetic constants (kₐ, k𝒹).
- Isothermal Titration Calorimetry (ITC) : Validate enthalpy-driven vs. entropy-driven binding.
Solvent Correction : Apply implicit solvent models (e.g., Poisson-Boltzmann) to adjust for dielectric environment mismatches.
Case Study : RCSB PDB ligand analogs (e.g., C23H24ClN5O2) showed improved agreement after incorporating explicit water molecules in simulations .
What advanced methods are used to identify and quantify synthetic impurities in this compound?
Methodological Answer:
Impurities often include unreacted intermediates or piperazine regioisomers. Analytical workflows:
HPLC-MS/MS :
- Column: C18 (2.6 µm, 150 mm).
- Gradient: 5–95% acetonitrile/0.1% formic acid.
- Detect impurities at 0.1% level .
NMR Spiking : Add authentic samples of suspected byproducts (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine) to confirm peaks .
Quantitative ¹⁹F NMR : Use trifluoroacetic acid as an internal standard for quantification.
Example : Impurity profiling of related pyrimidine-piperazine compounds revealed dimeric byproducts requiring pH-controlled recrystallization .
How does the trifluoromethyl group influence the compound’s pharmacokinetic and physicochemical properties?
Methodological Answer:
The -CF₃ group enhances:
- Lipophilicity : LogP increases by ~1.5 units (measured via shake-flask method), improving membrane permeability .
- Metabolic Stability : Resistance to cytochrome P450 oxidation (t₁/₂ > 6 hrs in human liver microsomes).
- Electron-Withdrawing Effects : Lowers pKa of adjacent pyrimidine N (ΔpKa ~0.8), affecting solubility and protein binding.
Q. Experimental Validation :
- Solubility : Use equilibrium solubility assays (PBS, pH 7.4) with nephelometry.
- Plasma Protein Binding : Ultrafiltration-LC/MS to measure unbound fraction (<5% for -CF₃ analogs) .
What computational approaches are used to model the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with flexible side chains in the target’s active site (e.g., kinase domains).
Free Energy Perturbation (FEP) : Calculate ΔΔG for -CF₃ vs. -CH₃ analogs to predict affinity changes .
QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics to model covalent interactions (e.g., H-bonds with backbone amides).
Validation : Compare with cryo-EM or X-ray co-crystal structures of analogous ligands .
How can researchers design stability studies to assess degradation under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative) at 40°C for 24 hrs. Monitor via HPLC .
- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV/Vis).
- Solid-State Stability : Store at 25°C/60% RH for 6 months; analyze polymorphic transitions via PXRD .
Q. Critical Parameters :
- Degradation products >0.2% require identification per ICH M7.
What strategies address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Solubilize via protonation (pH <4) or deprotonation (pH >10) of pyrimidine N atoms.
- Nanoformulation : Prepare liposomal dispersions (50–200 nm) via microfluidization .
Validation : Dynamic light scattering (DLS) to confirm particle size and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
